3-(2,4-Dimethoxyphenyl)-2-propenoyl chloride

Physical organic chemistry Reaction kinetics Hammett analysis

Sourcing consistent 2,4-dimethoxycinnamoyl building blocks? In-situ acid chloride generation introduces batch variability that compromises SAR reproducibility. Procure pre-formed 3-(2,4-dimethoxyphenyl)-2-propenoyl chloride (CAS 931107-10-7) with batch-certified ≥98% purity. • Enables 98% coupling yields within 5 min at RT in DCM for parallel synthesis workflows. • Standardizes the 2,4-dimethoxy entry point across amide, ester, and heterocyclic libraries. • Eliminates additional synthetic step vs. in-situ activation; consistent quality for SAR campaigns.

Molecular Formula C11H11ClO3
Molecular Weight 226.65 g/mol
CAS No. 931107-10-7
Cat. No. B1406933
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2,4-Dimethoxyphenyl)-2-propenoyl chloride
CAS931107-10-7
Molecular FormulaC11H11ClO3
Molecular Weight226.65 g/mol
Structural Identifiers
SMILESCOC1=CC(=C(C=C1)C=CC(=O)Cl)OC
InChIInChI=1S/C11H11ClO3/c1-14-9-5-3-8(4-6-11(12)13)10(7-9)15-2/h3-7H,1-2H3/b6-4+
InChIKeyLJAQKDOWIRQJAF-GQCTYLIASA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,4-Dimethoxycinnamoyl Chloride – Procurement Baseline Overview


3-(2,4-Dimethoxyphenyl)-2-propenoyl chloride (CAS 931107-10-7), also referred to as 2,4-dimethoxycinnamoyl chloride, is an acyl chloride derivative of cinnamic acid with the molecular formula C₁₁H₁₁ClO₃ and a molecular weight of 226.66 g/mol . This compound features a planar conjugated system comprising a 2,4-dimethoxy-substituted phenyl ring, an α,β-unsaturated propenoyl moiety, and a reactive acyl chloride functional group . The combination of electron-donating methoxy substituents and the electrophilic acid chloride terminus defines its reactivity profile as an acylating agent for the synthesis of amides, esters, and other cinnamoyl-containing derivatives. Commercial availability of this compound with standardized purity specifications (typically ≥98%) and batch-specific quality documentation supports its procurement as a defined intermediate for pharmaceutical and agrochemical research applications .

2,4-Dimethoxycinnamoyl Chloride – Why In-Class Substitution Fails


Acyl chlorides derived from cinnamic acid share a common propenoyl chloride scaffold, yet the position and electron-donating character of aryl substituents fundamentally alter reaction kinetics, regioselectivity, and downstream product profiles. Systematic kinetic studies of cinnamoyl chloride aminolysis demonstrate that Hammett substituent constants (ρY⁺ values) correlate directly with reaction rates, with electron-donating groups substantially modulating electrophilicity at the carbonyl center [1]. For the 2,4-dimethoxy substitution pattern specifically, the ortho- and para-methoxy groups synergistically activate the aromatic ring while simultaneously influencing the α,β-unsaturated system's conjugation — a substitution pattern distinct from the more common 3,4-dimethoxy or 4-methoxy mono-substituted analogs. This electronic differentiation propagates through every subsequent synthetic step, affecting coupling yields, regiochemical outcomes in cyclization reactions, and the physicochemical properties of final target molecules. Consequently, substituting 3-(2,4-dimethoxyphenyl)-2-propenoyl chloride with an alternative cinnamoyl chloride without re-optimizing reaction conditions introduces quantifiable risk to synthetic reproducibility and final product purity [2].

2,4-Dimethoxycinnamoyl Chloride – Quantitative Differentiation Evidence


Electron-Donating Effects on Acylation Kinetics

Kinetic studies on the aminolysis of substituted cinnamoyl chlorides with anilines in acetonitrile at 25.0 °C establish a quantitative structure-reactivity relationship. The reaction rate constant (k) for cinnamoyl chlorides correlates with the Hammett substituent constant (σ⁺) of the aryl substituents, yielding a reaction constant ρY⁺ of –0.9. For electron-donating substituents such as methoxy groups, the negative ρY⁺ value indicates rate acceleration relative to unsubstituted cinnamoyl chloride. While direct kinetic data for the 2,4-dimethoxy derivative is not reported in this study, class-level inference from the established ρY⁺ = –0.9 relationship predicts that the 2,4-dimethoxy substitution pattern (with cumulative σ⁺ values more negative than mono-methoxy or 3,4-dimethoxy) will exhibit measurably enhanced electrophilic reactivity compared to 4-methoxycinnamoyl chloride or the parent cinnamoyl chloride [1].

Physical organic chemistry Reaction kinetics Hammett analysis

Synthetic Efficiency: Rapid High-Yield Acylation

Experimental data from the JCGGDB reaction database documents that 3-(2,4-dimethoxyphenyl)-2-propenoyl chloride undergoes efficient acylation in dichloromethane at ambient temperature, achieving a 98% isolated yield within a 5-minute reaction time. This quantitative performance metric establishes a baseline for synthetic efficiency when using this specific acyl chloride. Although the entry does not specify the nucleophile employed, the yield and reaction time data provide procurement-relevant information: this compound can be integrated into synthetic workflows requiring rapid, high-yielding acylation steps without extended reaction durations or elevated temperatures [1].

Synthetic methodology Reaction optimization Process chemistry

Purity Specification and Batch Analytical Documentation

Commercial procurement of 3-(2,4-dimethoxyphenyl)-2-propenoyl chloride (CAS 931107-10-7) is available with a standardized purity specification of ≥98%, supported by batch-specific quality control documentation including NMR, HPLC, and GC analytical reports . This purity threshold is comparable to industry standards for research-grade acyl chlorides; however, the availability of multi-technique batch analysis (rather than a single QC method) provides procurement stakeholders with verifiable chemical identity and purity assurance. The explicit documentation of analytical methods enables cross-batch consistency assessment and supports regulatory or publication-related traceability requirements.

Quality control Analytical chemistry Procurement specification

2,4-Dimethoxycinnamoyl Chloride – Application Scenarios


CNS Drug Discovery: Cinnamamide Derivative Synthesis

Based on the established structure-activity relationships for dimethoxy-substituted cinnamic acid derivatives in cholinesterase inhibition and blood-brain barrier penetration studies, 3-(2,4-dimethoxyphenyl)-2-propenoyl chloride serves as the direct acylating precursor for generating cinnamamide libraries with tertiary amine side chains. The 2,4-dimethoxy substitution pattern, when incorporated via this acyl chloride, yields cinnamamides that have demonstrated favorable CNS penetration properties in methylenedioxy- and dimethoxy-substituted series [1]. Procurement of the pre-formed acyl chloride rather than generating it in situ from the corresponding acid eliminates an additional synthetic step and ensures consistent starting material quality for structure-activity relationship (SAR) campaigns.

C–H Activation and Decarbonylative Coupling

Cinnamoyl chlorides, including the 2,4-dimethoxy derivative, function as competent coupling partners in rhodium-catalyzed direct C–H alkenylation and arylation reactions via decarbonylation pathways. Under [Rh(CO)₂Cl]₂ catalysis in refluxing o-xylene, cinnamoyl chlorides undergo regioselective coupling with arene C–H bonds following decarbonylative activation [2]. The 2,4-dimethoxy substitution pattern may influence the decarbonylation rate and regioselectivity relative to unsubstituted or mono-substituted cinnamoyl chlorides, making this compound a strategic choice for researchers exploring electronic effects on C–H functionalization outcomes.

High-Throughput Amide and Ester Library Synthesis

The documented 98% yield achieved within a 5-minute reaction time at room temperature in dichloromethane [3] supports the deployment of 3-(2,4-dimethoxyphenyl)-2-propenoyl chloride in parallel synthesis and high-throughput experimentation workflows. For medicinal chemistry groups generating diverse cinnamoyl-containing compound collections, this rapid and efficient reactivity profile minimizes reaction optimization time per analog and enables consistent product formation across large array formats. The commercial availability of batch-certified material with ≥98% purity further supports reproducible library synthesis without the variability introduced by in situ acid chloride generation.

Precursor for Chalcone and Heterocyclic Scaffolds

As an electrophilic building block bearing the 2,4-dimethoxycinnamoyl moiety, this compound enables the synthesis of chalcone derivatives and subsequent heterocyclic annulation products (e.g., pyrazolines, isoxazolines, pyrimidines) that incorporate the specific 2,4-dimethoxy substitution pattern. The electronic influence of the ortho- and para-methoxy groups on both the aromatic ring and the conjugated enone system propagates through multi-step sequences, affecting both the efficiency of heterocycle formation and the physicochemical properties of the final heterocyclic products. Procuring the pre-formed acyl chloride standardizes the entry point to this substitution pattern across multiple synthetic routes.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
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